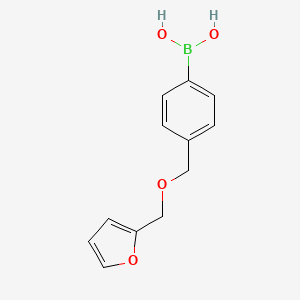

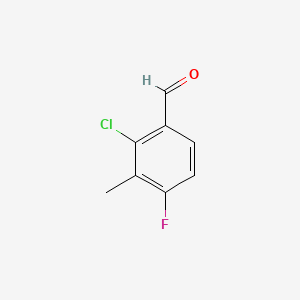

2-Chloro-4-fluoro-3-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

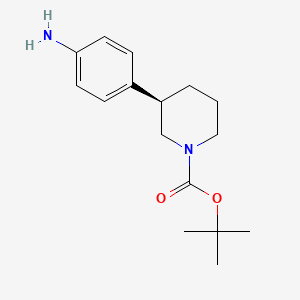

2-Chloro-4-fluoro-3-methylbenzaldehyde is a halogen-substituted benzaldehyde . It’s a versatile chemical compound used in diverse scientific research. Its unique properties make it a valuable tool for synthesizing novel compounds and exploring various applications.

Synthesis Analysis

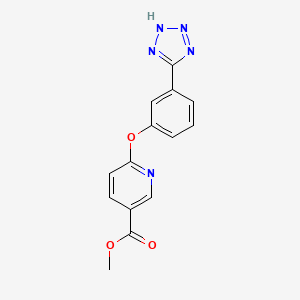

2-Chloro-4-fluoro-3-methylbenzaldehyde may be used in the synthesis of substituted α-cyanocinnamic acid, via Knoevenagel condensation reaction . It may also be used in the synthesis of 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-fluoro-3-methylbenzaldehyde is C8H6ClFO . The average mass is 158.56 Da and the monoisotopic mass is 158.013304 Da .Chemical Reactions Analysis

Reactions at the benzylic position can occur via an SN1 pathway, via the resonance-stabilized carbocation . The compound can participate in various reactions due to the presence of the aldehyde group and the halogens.Physical And Chemical Properties Analysis

2-Chloro-4-fluoro-3-methylbenzaldehyde is a solid with a boiling point of 118-120 °C/50 mmHg (lit.) and a melting point of 60-63 °C (lit.) . The compound has a molecular weight of 158.56 .Aplicaciones Científicas De Investigación

Agrochemical Synthesis

2-Chloro-4-fluoro-3-methylbenzaldehyde: is utilized as an intermediate in the synthesis of agrochemicals. The incorporation of fluorine atoms in agrochemical compounds can significantly alter their biological activity, making them more effective against pests. The compound’s derivatives are used in the development of new pesticides that offer enhanced performance and environmental safety .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential therapeutic effects and are often included in the early stages of drug discovery and development .

Material Science

The unique properties of 2-Chloro-4-fluoro-3-methylbenzaldehyde make it a valuable component in the field of material science. Researchers use it to synthesize novel materials with specific desired properties, such as increased strength, durability, or chemical resistance .

Organic Synthesis

This compound is a key intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the formation of diverse chemical structures, which can be further modified to achieve a wide range of organic compounds .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Chloro-4-fluoro-3-methylbenzaldehyde are used as reagents or standards. They help in the development of analytical methods for the detection and quantification of various substances in complex mixtures .

Veterinary Medicine

The compound’s derivatives are also investigated for their use in veterinary medicine. They may contribute to the creation of new veterinary drugs that improve the health and well-being of animals, offering better disease control and treatment options .

Safety and Hazards

Direcciones Futuras

The unique properties of 2-Chloro-4-fluoro-3-methylbenzaldehyde make it a valuable tool for synthesizing novel compounds and exploring various applications. Its use in the synthesis of substituted α-cyanocinnamic acid and 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile suggests potential applications in the development of new chemical entities .

Propiedades

IUPAC Name |

2-chloro-4-fluoro-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJRBNFHJDSMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743130 |

Source

|

| Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260764-27-9 |

Source

|

| Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)

![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)